molecular formula C19H28N2O3S B2904036 2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE CAS No. 922036-08-6

2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE

Cat. No.: B2904036
CAS No.: 922036-08-6
M. Wt: 364.5
InChI Key: UHJIPPGSPWBUPN-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl group, a dihydroisoquinoline moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 2-bromoethyl acetate to form an intermediate, which is then reacted with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide
  • 3,4-dihydroisoquinolin-1(2H)-one derivatives

Uniqueness

2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJIPPGSPWBUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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